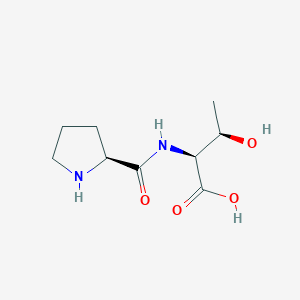
4-(2,4-Dimethylphenyl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Dimethylphenyl)butan-2-one is an organic compound with the molecular formula C12H16O It is a ketone with a phenyl group substituted at the fourth position and two methyl groups at the second and fourth positions of the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
4-(2,4-Dimethylphenyl)butan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,4-dimethylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
2,4-Dimethylbenzene+Butanoyl chlorideAlCl3this compound
Another method involves the Grignard reaction, where 2,4-dimethylphenylmagnesium bromide reacts with butanone to form the desired product. The reaction conditions typically include anhydrous ether as the solvent and a controlled temperature to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction is carried out in a continuous flow reactor to maximize yield and minimize waste. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
4-(2,4-Dimethylphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
科学研究应用
4-(2,4-Dimethylphenyl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 4-(2,4-Dimethylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
4-(2,4-Dimethylphenyl)butan-2-one can be compared with other similar compounds, such as:
- 4-(2,3-Dimethylphenyl)butan-2-one
- 4-(3,4-Dimethylphenyl)butan-2-one
- 4-(2,4-Dimethoxyphenyl)butan-2-one
These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The unique arrangement of methyl groups in this compound contributes to its distinct chemical and physical properties, making it suitable for specific applications where other compounds may not be as effective.
属性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC 名称 |
4-(2,4-dimethylphenyl)butan-2-one |
InChI |
InChI=1S/C12H16O/c1-9-4-6-12(10(2)8-9)7-5-11(3)13/h4,6,8H,5,7H2,1-3H3 |
InChI 键 |
CRTAWUUYVWYERJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)CCC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


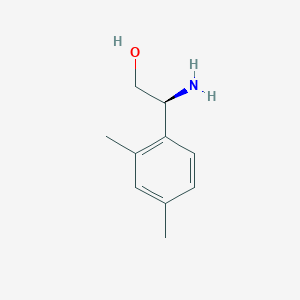
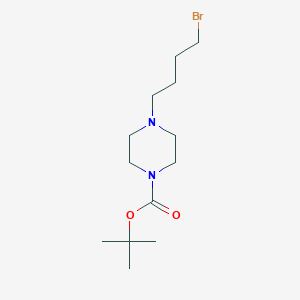

![1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine](/img/structure/B13619083.png)
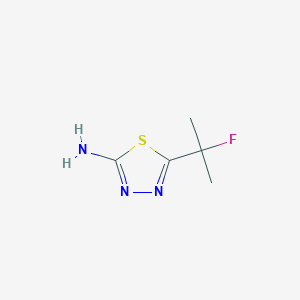
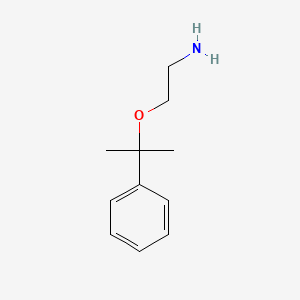
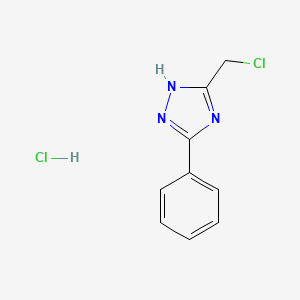

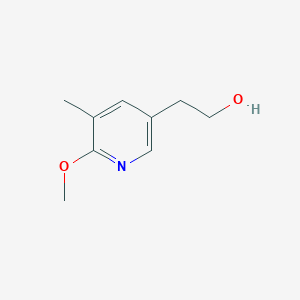

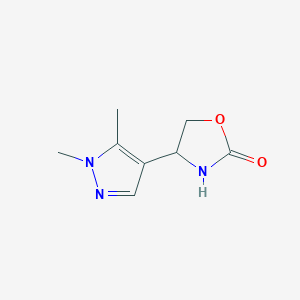
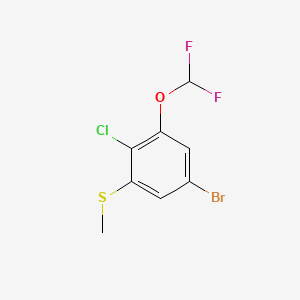
![1-Iodo-2-[(2-iodoethyl)disulfanyl]ethane](/img/structure/B13619154.png)
